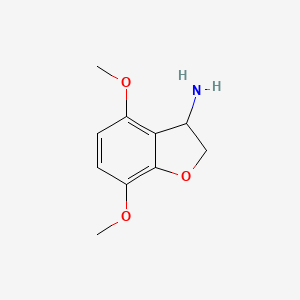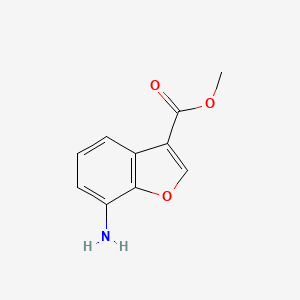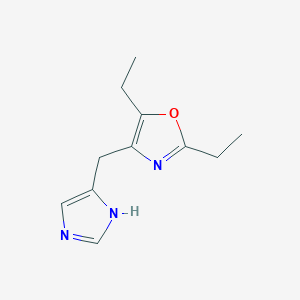
4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole is a heterocyclic compound that features both an imidazole and an oxazole ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The imidazole ring is known for its role in the structure of histidine and histamine, while the oxazole ring is found in many natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole typically involves the formation of the imidazole and oxazole rings separately, followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole and oxazole rings. For instance, the imidazole ring can be synthesized from glyoxal and ammonia, while the oxazole ring can be formed from α-haloketones and amides .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The scalability of the synthesis process is also an important consideration for industrial applications .
化学反応の分析
Types of Reactions: 4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Imidazole: Known for its presence in histidine and histamine.
Oxazole: Found in many natural products and pharmaceuticals.
Benzimidazole: Used in various therapeutic agents.
Thiazole: Present in vitamin B1 and other bioactive molecules.
Uniqueness: 4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole is unique due to the combination of both imidazole and oxazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to compounds containing only one of these rings .
特性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
2,5-diethyl-4-(1H-imidazol-5-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C11H15N3O/c1-3-10-9(14-11(4-2)15-10)5-8-6-12-7-13-8/h6-7H,3-5H2,1-2H3,(H,12,13) |
InChIキー |
YAVCJVYNJMYDTC-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(O1)CC)CC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


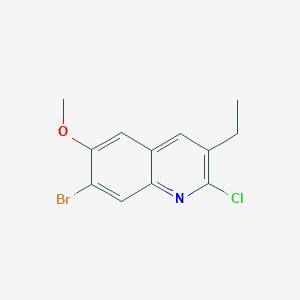
![N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12863087.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-chloro-4,5-dimethoxybenzoate](/img/structure/B12863093.png)
![(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12863096.png)
![6-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12863106.png)
![(3'-Hydroxy-5'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12863109.png)
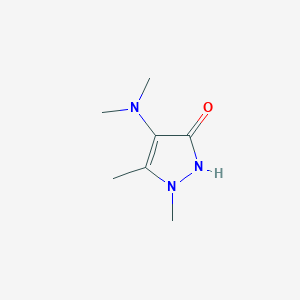

![2-(Chloromethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12863118.png)
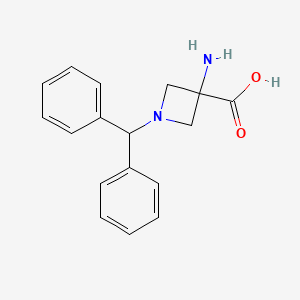
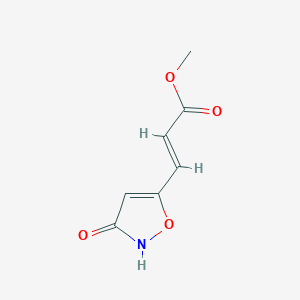
![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12863149.png)
